molecular formula C14H17NO2 B3058767 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl- CAS No. 91650-05-4

2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl-

Cat. No.: B3058767
CAS No.: 91650-05-4
M. Wt: 231.29 g/mol
InChI Key: CLKCOLXGQOLNOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl- is a chemical compound with the molecular formula C14H17NO2. It belongs to the class of organic compounds known as coumarins, which are characterized by a benzopyranone structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl- typically involves the reaction of 7-hydroxy-4-methylcoumarin with diethylamine. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyranone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyranones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a fluorescent probe in various analytical techniques.

    Biology: The compound is employed in the study of enzyme kinetics and protein interactions.

    Medicine: It has potential therapeutic applications due to its anticoagulant and anti-inflammatory properties.

    Industry: The compound is used in the manufacture of dyes, optical brighteners, and as a component in certain cosmetic products.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-: This compound has a similar structure but with a methyl group at the 4-position instead of the 3-position.

    2H-1-Benzopyran-2-one, 7-(diethylamino)-: This compound lacks the methyl group present in the 3-methyl derivative.

Uniqueness

2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific interactions with biological targets or unique fluorescence properties are required.

Properties

IUPAC Name

7-(diethylamino)-3-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-4-15(5-2)12-7-6-11-8-10(3)14(16)17-13(11)9-12/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKCOLXGQOLNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602064
Record name 7-(Diethylamino)-3-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91650-05-4
Record name 7-(Diethylamino)-3-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl-
Reactant of Route 2
Reactant of Route 2
2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl-
Reactant of Route 3
Reactant of Route 3
2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl-
Reactant of Route 4
Reactant of Route 4
2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl-
Reactant of Route 5
2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl-
Reactant of Route 6
2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.